5-Methoxy-2-methyl-4-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-methyl-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C9H10F3NO It is a derivative of aniline, characterized by the presence of methoxy, methyl, and trifluoromethyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methyl-4-(trifluoromethyl)aniline typically involves the nitration of 4-methoxy-3-nitrobenzotrifluoride, followed by reduction to yield the desired aniline derivative . The nitration reaction is usually carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reduction step can be achieved using hydrogen gas in the presence of a palladium catalyst or by employing other reducing agents such as iron powder and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-methyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methoxy, methyl, and trifluoromethyl groups influence the reactivity and orientation of the substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
5-Methoxy-2-methyl-4-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Methoxy-2-methyl-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The methoxy, methyl, and trifluoromethyl groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(trifluoromethyl)aniline
- 3-Methoxy-5-(trifluoromethyl)aniline
- 2-Methyl-3-(trifluoromethyl)aniline
Uniqueness
5-Methoxy-2-methyl-4-(trifluoromethyl)aniline is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10F3NO |
---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
5-methoxy-2-methyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H10F3NO/c1-5-3-6(9(10,11)12)8(14-2)4-7(5)13/h3-4H,13H2,1-2H3 |
InChI Key |
MWGZWYFFVJLMEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)OC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.